2-fluoro-N-(2-phenoxyethyl)benzamide
Description
2-Fluoro-N-(2-phenoxyethyl)benzamide is a fluorinated benzamide derivative that has garnered attention in medicinal chemistry due to the strategic incorporation of fluorine, which enhances metabolic stability, bioavailability, and target binding affinity . Fluorinated benzamides are widely studied for their structural versatility, enabling modifications to optimize pharmacokinetic and pharmacodynamic properties. The compound’s core structure consists of a benzamide scaffold with a 2-fluoro substituent and a phenoxyethyl side chain, which may influence intermolecular interactions such as hydrogen bonding and π-π stacking . Structural analyses of analogous compounds, archived in repositories like the Cambridge Structural Database (CSD), reveal how fluorine positioning and substituent variations affect crystallization and biological activity .
Properties
IUPAC Name |
2-fluoro-N-(2-phenoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c16-14-9-5-4-8-13(14)15(18)17-10-11-19-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUYAAZGFJRVHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-phenoxyethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzoic acid and 2-phenoxyethylamine as the primary starting materials.
Amide Formation: The carboxylic acid group of 2-fluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2-phenoxyethylamine to form the desired amide bond, yielding 2-fluoro-N-(2-phenoxyethyl)benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-fluoro-N-(2-phenoxyethyl)benzamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-phenoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Medicinal Chemistry
2-Fluoro-N-(2-phenoxyethyl)benzamide is primarily studied for its potential as a pharmaceutical agent. The presence of the phenoxy group is significant as it has been linked to various pharmacological activities, including:
- Antidepressant Effects: Compounds with similar structures have shown affinities for serotonin receptors, which are crucial in modulating mood disorders. Studies indicate that modifications in the phenoxy moiety can enhance binding to serotonin receptors, suggesting potential antidepressant properties .
- Anticancer Activity: Research has demonstrated that phenoxyalkyl derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of similar compounds have shown IC values in the low micromolar range against ovarian and breast cancer cell lines, indicating their potential as anticancer agents .
Biological Research
The compound is also utilized in biological studies to explore its interactions with specific molecular targets:
- Enzyme Inhibition Studies: The ability of 2-fluoro-N-(2-phenoxyethyl)benzamide to inhibit enzymes involved in critical biological pathways has been investigated. For example, its interaction with Dihydrofolate reductase (DHFR) has been explored due to DHFR's role in purine synthesis and its importance as a target for antimicrobial agents .
- Neuropharmacology: The compound's mechanism of action may involve modulation of neurotransmitter systems, particularly those related to anxiety and depression. Its structural analogs have been shown to interact with NMDA receptors, which play a role in neurodegenerative diseases .
Case Study 1: Antidepressant Potential
A study investigated the effects of various phenoxy-substituted compounds on serotonin receptor activity. The results indicated that certain substitutions enhanced the binding affinity for the 5-HT receptors, suggesting potential applications in treating mood disorders .
Case Study 2: Anticancer Efficacy
In vitro studies on phenoxyalkyl derivatives demonstrated significant antiproliferative activity against multiple cancer cell lines. One derivative exhibited an IC value of 0.29 µM against ovarian cancer cells, highlighting the therapeutic potential of compounds similar to 2-fluoro-N-(2-phenoxyethyl)benzamide .
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-phenoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and phenoxyethyl group contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to desired biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Fluorinated Benzamides
Key Observations:
- Fluorine Substitution : Compounds like Fo24 and Fo23 demonstrate that ortho-fluorine positions on the benzamide scaffold strengthen hydrogen bonding (F···H–N) and influence molecular stacking .
- Side Chain Modifications: The phenoxyethyl group in the target compound contrasts with Fo24’s difluorophenyl group, which may reduce steric hindrance and improve binding to hydrophobic pockets .
- Bioactivity : Derivatives with heterocyclic substituents (e.g., triazole, pyridyl) exhibit enhanced anticancer or kinase-inhibitory activity compared to simpler analogues .
Physicochemical Properties
- Solubility: Hydrophilic substituents (e.g., hydroxypropyl in ’s compound) improve aqueous solubility, whereas lipophilic groups (e.g., phenoxyethyl) may enhance membrane permeability .
- Crystallinity : Fluorine positioning in Fo24 and Fo23 significantly alters crystal packing, with para-fluorine favoring linear hydrogen-bonded networks over ortho-substituted isomers .
Biological Activity
2-Fluoro-N-(2-phenoxyethyl)benzamide, with the CAS number 329223-13-4, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevance in drug development.
Chemical Structure and Properties
The chemical structure of 2-fluoro-N-(2-phenoxyethyl)benzamide includes a fluorine atom, a phenoxyethyl group, and a benzamide moiety. This unique arrangement contributes to its biological properties and interactions with various molecular targets.
The biological activity of 2-fluoro-N-(2-phenoxyethyl)benzamide is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit certain pathways involved in cancer cell proliferation and microbial growth:
- Enzyme Inhibition : The compound may inhibit fatty acid synthesis pathways, which are crucial for the survival of certain pathogens and cancer cells. In particular, it has been investigated as a potential inhibitor of the Plasmodium falciparum enoyl-acyl carrier protein reductase (ENR), a target for antimalarial drugs .
- Cellular Interactions : The presence of the phenoxy group enhances the compound's ability to penetrate cell membranes and interact with intracellular targets, potentially leading to apoptosis in cancer cells .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-fluoro-N-(2-phenoxyethyl)benzamide. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 10.2 ± 0.5 |
| A549 (Lung Cancer) | 14.0 ± 0.8 |
| EAC (Ehrlich Ascites Carcinoma) | 13.9 ± 0.4 |
| DLA (Dalton's Lymphoma Ascites) | 14.0 ± 10.2 |
These results indicate that the compound exhibits promising activity against resistant cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, 2-fluoro-N-(2-phenoxyethyl)benzamide has been evaluated for antimicrobial activity. Studies suggest that it may inhibit the growth of various bacterial strains through interference with fatty acid biosynthesis:
- Inhibition Concentrations : The compound has shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Studies
- Cancer Treatment : A study involving a mouse model of breast cancer demonstrated that treatment with 2-fluoro-N-(2-phenoxyethyl)benzamide resulted in reduced tumor size and prolonged survival rates compared to control groups .
- Antimalarial Research : In vitro studies indicated that this compound effectively inhibited the growth of liver-stage malaria parasites at low micromolar concentrations, showcasing its potential as a multistage antimalarial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
